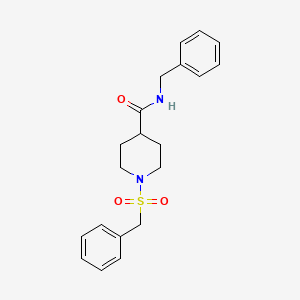![molecular formula C24H18N2OS2 B4581127 2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4581127.png)
2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile
Vue d'ensemble
Description
2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile, also known as MPTN, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPTN is a member of the nicotinonitrile family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have been exploring efficient synthetic routes and chemical properties of compounds structurally related to 2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile. For instance, the synthesis of various benzo[b]thiophen derivatives and their pharmacological potential hint at the diverse synthetic pathways that might be applicable to related compounds. These pathways often involve steps such as bromination, amination, and the formation of nitriles and ethylamines from specific precursors, showcasing the compound's versatile reactivity and potential for derivative synthesis (Chapman et al., 1973).
Photophysical Studies and Material Science
The compound's structural framework is conducive to studies on photoinduced intramolecular charge transfer (ICT), a property crucial for materials with potential applications in organic electronics and photonics. Research on similar N-aryl-substituted compounds demonstrates the significant impact of substituents on ICT processes, which could be pivotal in designing new materials for optoelectronic applications (Yang et al., 2004).
Luminescent Material Development
The development of luminescent materials is another promising area. A study focusing on a nicotinonitrile derivative closely related to the compound revealed its potential as a blue light-emitting material. The research detailed synthesis routes, crystal structure analysis, and photophysical properties, indicating its utility in the creation of new luminescent materials for various applications, including display technologies and lighting (Ahipa et al., 2014).
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS2/c1-27-19-10-5-7-17(13-19)16-29-24-21(15-25)20(18-8-3-2-4-9-18)14-22(26-24)23-11-6-12-28-23/h2-14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVKCUGHHSHISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 5-(aminocarbonyl)-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4581045.png)
![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4581060.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetyloxy)benzoate](/img/structure/B4581061.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4581074.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4581093.png)

![7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B4581119.png)
![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)
![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4581149.png)

![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)